Acetylaminofluorene-dG

Description

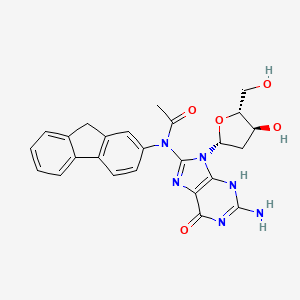

Structure

3D Structure

Properties

CAS No. |

37819-60-6 |

|---|---|

Molecular Formula |

C25H24N6O5 |

Molecular Weight |

488.5 g/mol |

IUPAC Name |

N-[2-amino-9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-6-oxo-1H-purin-8-yl]-N-(9H-fluoren-2-yl)acetamide |

InChI |

InChI=1S/C25H24N6O5/c1-12(33)30(15-6-7-17-14(9-15)8-13-4-2-3-5-16(13)17)25-27-21-22(28-24(26)29-23(21)35)31(25)20-10-18(34)19(11-32)36-20/h2-7,9,18-20,32,34H,8,10-11H2,1H3,(H3,26,28,29,35)/t18-,19+,20+/m0/s1 |

InChI Key |

QHNMSPBQWLPAMP-XUVXKRRUSA-N |

SMILES |

CC(=O)N(C1=CC2=C(C=C1)C3=CC=CC=C3C2)C4=NC5=C(N4C6CC(C(O6)CO)O)N=C(NC5=O)N |

Isomeric SMILES |

CC(=O)N(C1=CC2=C(C=C1)C3=CC=CC=C3C2)C4=NC5=C(N4[C@H]6C[C@@H]([C@H](O6)CO)O)NC(=NC5=O)N |

Canonical SMILES |

CC(=O)N(C1=CC2=C(C=C1)C3=CC=CC=C3C2)C4=NC5=C(N4C6CC(C(O6)CO)O)NC(=NC5=O)N |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

Acetylaminofluorene-dG; dG-8-AAF; 8-AAF-dG; 8 AAF-dG; 8-AAF dG |

Origin of Product |

United States |

Molecular Topologies and Conformational Dynamics of Acetylaminofluorene Dg Dna Adducts

Structural Isomers of Acetylaminofluorene-Derived Guanine (B1146940) Adducts

Metabolic activation of 2-acetylaminofluorene (B57845) leads to the formation of a reactive nitrenium ion that can attack different nucleophilic centers on deoxyguanosine. This results in the formation of three primary structural isomers: N-(2'-deoxyguanosin-8-yl)-2-acetylaminofluorene (dG-C8-AAF), 3-(deoxyguanosin-N2-yl)-2-acetylaminofluorene (dG-N2-AAF), and the deacetylated N-(deoxyguanosin-8-yl)-2-aminofluorene (dG-C8-AF). nih.govsemanticscholar.orgacs.org The two acetylated isomers, dG-C8-AAF and dG-N2-AAF, exhibit distinct structural and biological properties.

N-(2'-deoxyguanosin-8-yl)-2-acetylaminofluorene (dG-C8-AAF)

The dG-C8-AAF adduct is the major product formed when activated AAF reacts with DNA. semanticscholar.orgacs.org In this isomer, the bulky acetylaminofluorene moiety is covalently attached to the C8 position of the guanine base. nih.gov This modification induces significant distortion in the DNA double helix. nih.gov Due to its prevalence and potent biological activity, the dG-C8-AAF adduct has been extensively used as a model for studying the mechanisms of chemical carcinogenesis. nih.gov Its presence in DNA is a strong block to replicative DNA polymerases and can lead to frameshift and base substitution mutations. nih.govnih.gov

3-(deoxyguanosin-N2-yl)-2-acetylaminofluorene (dG-N2-AAF)

The dG-N2-AAF adduct is formed by the attachment of the acetylaminofluorene group to the exocyclic N2 amine of guanine. While it is the least abundant of the three primary isomers, it is notably persistent in animal tissues following carcinogen administration. nih.govacs.orgnih.govacs.org Unlike the C8 adduct, the dG-N2-AAF lesion produces less distortion of the DNA helix. Solution structures determined by NMR spectroscopy show that the AAF moiety resides in the minor groove, allowing the DNA to maintain a regular right-handed B-form conformation with intact Watson-Crick base pairing throughout the duplex. nih.govacs.org Interestingly, the presence of the dG-N2-AAF adduct can increase the thermal and thermodynamic stability of the DNA duplex, an effect driven by a favorable entropy. nih.govacs.org Although less mutagenic than dG-C8-AAF, the dG-N2-AAF adduct still promotes G → T transversions and is thought to contribute significantly to the mutational spectra of AAF due to its persistence. nih.govacs.org

| Feature | dG-C8-AAF | dG-N2-AAF |

|---|---|---|

| Attachment Site | C8 position of guanine | Exocyclic N2 position of guanine |

| Abundance | Major adduct | Minor adduct |

| Persistence in vivo | Readily excised | Persistent |

| Location of AAF Moiety | Variable (intercalated or in major groove) | Minor groove |

| DNA Helix Distortion | Significant | Minimal |

| Base Pairing | Often disrupted | Maintains Watson-Crick pairing |

| Primary Mutagenesis | Frameshifts, G → T transversions (12.5% frequency in one study) | G → T transversions (3.4% frequency in one study) |

Conformational States of Acetylaminofluorene-dG Adducts within Duplex DNA

The dG-C8-AAF adduct, in particular, does not adopt a single, fixed structure within duplex DNA. Instead, it exists in a dynamic equilibrium among several distinct conformational states. nih.gov This conformational heterogeneity is a key feature of the lesion and is highly dependent on the local DNA sequence context. nih.govnih.gov The primary conformers identified are the base-displaced stacked (S) conformer and the external B-type (B) conformer, which are distinguished by the orientation of the modified guanine and the placement of the fluorene (B118485) ring. nih.govoup.comoup.com A third, minor groove "wedge" (W) conformer has also been described. nih.govresearchgate.net

Base-Displaced Stacked (S) Conformer

The most well-characterized conformation for the dG-C8-AAF adduct is the base-displaced stacked, or S, conformer. nih.gov In this arrangement, the modified guanine adopts the syn glycosidic torsion angle, and the Watson-Crick hydrogen bonds with the opposing cytosine are disrupted. nih.govoup.com The fluorene ring of the AAF moiety then inserts, or intercalates, into the DNA helix, occupying the space vacated by the displaced guanine. nih.govnih.gov This stacking of the planar fluorene ring with the adjacent base pairs is a defining feature of the S-conformer. nih.gov This conformation causes a significant, localized distortion of the DNA helix and is considered a strong block to DNA replication. nih.gov The population of the S conformer is highly sensitive to the flanking DNA sequence. nih.govoup.com

| Characteristic | Base-Displaced Stacked (S) Conformer | External B-Type (B) Conformer |

|---|---|---|

| Glycosidic Bond | Syn | Anti |

| Watson-Crick H-Bonds | Disrupted | Maintained |

| Fluorene Ring Position | Intercalated into the helix | External, in the major groove |

| Guanine Position | Displaced from the helix | Within the helix |

| Helix Distortion | High | Minimal |

| Nomenclature | S-type, Stacked | B-type, Major Groove |

Minor Groove Wedge (W) Conformer

A significant, though often less populated, conformation is the Minor Groove Wedge (W) conformer. In this arrangement, the acetylaminofluorene moiety is positioned in the minor groove of the DNA helix. This conformation is characterized by a syn glycosidic bond angle at the modified guanine, similar to the S-conformer. However, unlike the S-conformer where the guanine base is displaced, in the W-conformer, the modified guanine can still form hydrogen bonds with the opposing cytosine via its Hoogsteen edge. nih.gov This places the bulky acetylamino group into the narrow minor groove, causing a significant distortion. nih.gov The formation and stability of the W-conformer can be influenced by factors such as the local DNA sequence and pH, with some evidence suggesting that a lower pH might favor its formation due to the potential for protonation of the cytosine base. nih.gov

Interconversion Dynamics and Conformational Equilibrium

The B, S, and W conformers are not static entities but are in a dynamic equilibrium, interconverting on a timescale that can be observed by techniques such as nuclear magnetic resonance (NMR) spectroscopy. The relative populations of these conformers are a critical determinant of the biological fate of the adduct.

The equilibrium is significantly influenced by the DNA sequence flanking the adduct. For instance, in a CGC sequence context (where G is the dG-AAF adduct), the S-conformer is predominant. nih.gov In contrast, other sequences can shift the equilibrium to favor the B or W conformers. This sequence-dependent conformational heterogeneity is a key factor in the differential mutagenic and repair outcomes observed for this adduct at different genomic locations.

The following interactive table summarizes the observed population ratios of the different conformers in various DNA duplexes, as determined by 19F NMR spectroscopy.

| Duplex Sequence Context | Conformer | Population Ratio (%) |

| Duplex I (CGC) | S-conformer | 65 |

| B-conformer | 5 | |

| W-conformer | 30 | |

| Duplex II (TGA) | S-conformer | 30 |

| B-conformer | 5 | |

| W-conformer | 65 |

Data sourced from 19F NMR studies. The ratios represent the relative populations of the conformers at a specific temperature and pH. nih.gov

Impact of Acetylaminofluorene-dG Adduct Conformations on DNA Helix Structure

The adoption of these distinct conformations by the dG-AAF adduct has profound consequences for the local and global structure of the DNA double helix. These structural perturbations are central to how the cellular machinery for DNA replication and repair recognizes and processes this form of DNA damage.

Local Helical Distortion and DNA Kinking

Studies have suggested that the acetylaminofluorene adduct can act as a "hinge joint" rather than inducing a directed bend, causing a flexible kink in the DNA. researchgate.net The magnitude of this bending is dependent on the specific conformation adopted. While precise quantitative data for each conformer is still an area of active research, molecular dynamics simulations and experimental data suggest significant deviations from standard B-form DNA.

The following interactive table presents illustrative data on the potential impact of dG-AAF adducts on local helical parameters.

| DNA Structure | Helical Parameter | Value |

| Unmodified B-DNA | Helical Twist (°) | ~34.3 |

| Helical Rise (Å) | ~3.4 | |

| Global Bend (°) | ~0 | |

| dG-AAF Adducted DNA (Illustrative) | Helical Twist (°) | Variable (significant unwinding) |

| Helical Rise (Å) | Increased at the lesion site | |

| Global Bend (°) | 15-30 |

These values are illustrative and can vary significantly depending on the specific conformer and sequence context. The bending angle is an approximation based on various studies.

Local Denaturation and the Insertion-Denaturation Model

A key model for understanding the structural impact of the dG-AAF adduct, particularly the S-conformer, is the "insertion-denaturation" or "base-displacement" model. nih.gov In this model, the bulky fluorene ring of the AAF moiety inserts into the DNA helix, stacking with the adjacent base pairs. This insertion displaces the modified guanine base from its normal position within the helix, leading to a localized disruption of the DNA structure. This disruption can be so severe as to cause local denaturation, or "melting," of the DNA duplex in the vicinity of the adduct. nih.gov This localized single-stranded character is a significant structural feature that can be recognized by DNA repair enzymes and can also stall DNA polymerases during replication.

Mechanisms of Genotoxicity and Mutagenesis Induced by Acetylaminofluorene Dg Adducts

DNA Replication Blockage by Acetylaminofluorene-dG Adducts

A primary mechanism through which dG-AAF adducts exert their genotoxic effects is by physically impeding the progression of the DNA replication machinery. This blockage can lead to replication fork collapse and the initiation of cellular responses to DNA damage.

Impairment of Replicative DNA Polymerase Progression

High-fidelity replicative DNA polymerases, such as those from E. coli (Polymerase I and III) and bacteriophage T7, are strongly blocked by the presence of a dG-AAF adduct in the template strand. nih.govnih.gov These enzymes are unable to accommodate the bulky, helix-distorting lesion within their active sites, leading to a cessation of DNA synthesis. pnas.orgnih.gov The dG-AAF adduct preferentially adopts a syn conformation, which places the bulky fluorene (B118485) ring in the path of the incoming nucleotide and disrupts the normal Watson-Crick base pairing geometry required for efficient polymerization. nih.gov

Studies using templates containing site-specific dG-AAF adducts have demonstrated that replicative polymerases typically stall one base before or directly opposite the lesion. nih.gov This stalling is a direct consequence of the structural distortion induced by the adduct. nih.gov

Molecular Basis of Replication Fork Arrest

The arrest of the replication fork by a dG-AAF adduct is a multi-faceted process. The bulky nature of the adduct causes significant distortion of the DNA double helix. nih.gov The dG-AAF nucleoside in the syn conformation facilitates the intercalation of its fluorene ring into a hydrophobic pocket on the surface of the polymerase's "fingers" subdomain. nih.gov This interaction locks the fingers in an open, inactive conformation, preventing the binding of the incoming nucleotide and halting DNA synthesis. nih.gov

This prolonged stalling of the replication fork can lead to the uncoupling of the helicase and polymerase activities, generating stretches of single-stranded DNA that can trigger a DNA damage response. stanford.edu If the blockage is not resolved, the replication fork may collapse, leading to the formation of double-strand breaks, which are highly deleterious to the cell. stanford.edu

Mutational Signatures and Specificity of Acetylaminofluorene-dG

When the replication blockage caused by dG-AAF adducts is overcome, often through the action of specialized translesion synthesis (TLS) polymerases, mutations are frequently introduced into the newly synthesized DNA strand. pnas.org The dG-AAF adduct has a distinct mutational signature, primarily inducing frameshift mutations. nih.gov

Induction of Frameshift Mutations (Deletions)

The most common type of mutation induced by dG-AAF adducts is the deletion of one or more base pairs, which can alter the reading frame of a gene and lead to the production of a non-functional protein. nih.gov

While single-base deletions can occur, dG-AAF adducts are particularly known for inducing multi-base deletions, most notably -2 frameshifts. nih.govnih.gov The frequency and type of deletion are heavily influenced by the local DNA sequence context. nih.gov

The induction of frameshift mutations by dG-AAF is highly dependent on the surrounding DNA sequence, with certain sequences, known as "hotspots," being particularly prone to mutagenesis. nih.govnih.gov Repetitive DNA sequences, especially runs of guanine (B1146940) residues, are prominent hotspots for dG-AAF-induced frameshift mutations. nih.govnih.gov

A well-studied example is the NarI restriction site sequence (5'-GGCGCC-3'), which is a hotspot for -2 deletions in Escherichia coli. nih.govacs.org The proposed mechanism for frameshift induction in such sequences involves the formation of a "slipped mutagenic intermediate" (SMI). nih.govnih.gov This model suggests that after the polymerase incorporates a cytosine opposite the dG-AAF adduct, the replication machinery pauses. This pause allows for the transient dissociation of the primer and template strands. In a repetitive sequence, the primer can then misalign and re-anneal to the template at an upstream position, looping out the adducted nucleotide and one or more adjacent bases. nih.gov If DNA synthesis resumes from this misaligned intermediate, the result is a deletion.

The stability of these slipped intermediates is thought to be a key determinant of frameshift mutation frequency. nih.govnih.gov The dG-AAF adduct itself can contribute to the stabilization of these looped-out structures, thereby increasing the likelihood of a frameshift event. nih.govnih.gov The nature of the base 3' to the adduct can also modulate the efficiency of frameshift mutagenesis, indicating that subtle conformational differences in the DNA can have a significant impact on the mutational outcome. nih.govacs.org

Table 1: Mutational Specificity of dG-AAF Adducts in Different Sequence Contexts| Sequence Context | Predominant Mutation Type | Proposed Mechanism |

|---|---|---|

| Repetitive G runs (e.g., GGG) | -1 frameshift deletion | Slipped Mutagenic Intermediate |

| NarI hotspot (5'-GGCGCC-3') | -2 frameshift deletion | Slipped Mutagenic Intermediate |

| Non-repetitive sequences | Base substitutions (less common) | Translesion Synthesis by error-prone polymerases |

Slipped Mutagenic Intermediates (SMIs) in Frameshift Mechanisms

Frameshift mutations, which involve the insertion or deletion of nucleotides, are a hallmark of dG-AAF adducts, particularly in repetitive DNA sequences. nih.govnih.gov The prevailing model for this type of mutagenesis involves the formation of Slipped Mutagenic Intermediates (SMIs). nih.govnih.gov This process occurs during DNA replication when the polymerase encounters the bulky dG-AAF lesion. The instability induced by the adduct can cause the DNA polymerase to pause and dissociate from the template. nih.gov Following this, the newly synthesized strand can transiently unpair from the template strand and then misalign upon re-annealing at a repetitive sequence, a process known as replication slippage. nih.govwikipedia.orgresearchgate.net

If the nascent strand slips forward and re-anneals to a downstream repeat on the template, a loop is formed on the template strand, leading to a deletion mutation in the newly synthesized strand. researchgate.net Conversely, if the nascent strand slips backward, a loop is formed on the new strand, resulting in an insertion. youtube.com The dG-AAF adduct plays a crucial role in facilitating this process by stabilizing the misaligned intermediate. nih.gov Research has shown that while an unmodified SMI is significantly less stable than a normal DNA duplex, the presence of a dG-AAF adduct can increase the melting temperature of the SMI, making it nearly as stable as an unmodified, correctly paired duplex. nih.gov This stabilization is thought to arise from the adduct's local denaturing effect, which is alleviated by the formation of a bulge or loop structure in the SMI. nih.gov

The sequence context is a critical determinant of frameshift mutation frequency. The NarI restriction site sequence (5'-G1G2CG3CC-3') is a well-documented mutational hotspot where a dG-AAF adduct at the G3 position induces a high frequency of -2 frameshift deletions. nih.govacs.orgresearcher.life The instability of the AAF-dG:dC base pair at the replication fork promotes slippage, leading to the formation of a bulged-out SMI structure. nih.govacs.org This intermediate can exist in different conformations, which in turn influences the likelihood of a frameshift mutation occurring. nih.govacs.org Studies have shown that the presence of a dG-AAF adduct can impede the elongation of the primer-template termini, which increases the opportunity for the formation of these slipped intermediates. researchgate.net

Base Substitution Mutagenesis (e.g., G→T Transversions)

While dG-AAF is most noted for inducing frameshift mutations, it also causes base substitution mutations, though generally at a lower frequency. nih.govpnas.org The type and frequency of these substitutions are also influenced by factors such as the local DNA sequence context. nih.gov The most frequently observed base substitution is the G→T transversion. pnas.orgresearcher.life

The mutagenic properties of dG-AAF are often compared to its deacetylated counterpart, N-(deoxyguanosin-8-yl)-2-aminofluorene (dG-AF), which primarily induces base substitutions, particularly G→T transversions, and is more easily bypassed by DNA polymerases. nih.govpnas.org The presence of the acetyl group on the dG-AAF adduct is a key determinant of its mutagenic fate, favoring frameshifts over substitutions. nih.govpnas.org

Influence of Adduct Conformation on Mutagenic Potential

The mutagenic outcome of a dG-AAF adduct is not solely determined by its chemical nature but is critically dependent on its three-dimensional conformation within the DNA helix. nih.govnih.gov The bulky fluorene ring of the adduct can adopt several different conformations, and the equilibrium between these states is influenced by the local DNA sequence. nih.govnih.gov This conformational heterogeneity is believed to be the root cause of the adduct's complex mutagenic profile. nih.govnih.gov

The dG-AAF adduct predominantly forces the guanine base to rotate around the glycosidic bond from its normal anti position to a syn conformation. nih.govresearchgate.net In the anti conformation, a steric clash would occur between the bulky acetyl group and the sugar-phosphate backbone of the DNA. researchgate.net The syn conformation avoids this clash and allows the large, hydrophobic fluorene ring to be accommodated in various ways that significantly distort the DNA structure. nih.govtandfonline.com

Several major conformational families have been identified for the dG-AAF adduct:

Stacked (S-conformer): The fluorene ring intercalates into the DNA helix, stacking with the adjacent base pairs. This conformation causes a major distortion, unwinding the helix and is strongly associated with blocking DNA synthesis and inducing frameshift mutations. nih.govnih.gov The dG-AAF nucleoside in this conformation locks the "fingers" subdomain of DNA polymerase in an open, inactive state, thereby stalling replication. nih.govpnas.org

Externally Bound (B-SMI or B-type): The fluorene moiety is positioned in the major or minor groove of the DNA helix, causing less distortion than the S-conformer. nih.govnih.gov The deacetylated dG-AF adduct can more readily adopt this type of conformation, which is thought to facilitate its bypass by polymerases and lead to base substitutions. nih.govtandfonline.com

Wedge (W-conformer): In this model, the modified guanine remains paired with cytosine but uses its Hoogsteen edge, placing the acetylaminofluorene group into the minor groove. nih.gov

The equilibrium between these conformers is sequence-dependent. nih.govnih.gov For instance, in the NarI hotspot sequence, the instability of the dG-AAF adduct promotes the formation of a slipped mutagenic intermediate that consists of an equilibrium between a "lesion stacked" (S-SMI) and a "lesion exposed" (B-SMI) conformation. nih.govacs.org The ratio of these two conformers, and thus the mutagenic efficiency, is determined by the base immediately 3' to the adduct. nih.govacs.org

Table 1: Influence of 3' Flanking Base (X) on SMI Conformer Ratios in the NarI Sequence (5'-GGCGCCX-3')

| 3' Flanking Base (X) | % B-SMI Conformer ("lesion exposed") | % S-SMI Conformer ("lesion stacked") | Relative -2 Deletion Frequency |

| dC | 59% | 41% | High |

| dA | - | - | High |

| dG | - | - | Moderate |

| dT | 86% | 14% | Low |

Data derived from studies on the NarI mutational hotspot, indicating a correlation between the population of different slipped mutagenic intermediate (SMI) conformers and the frequency of -2 deletions. A higher proportion of the S-SMI conformer is associated with greater mutagenicity. nih.govacs.org

Table 2: Mutational Outcomes for dG-AAF in Different Sequence Contexts

| Sequence Context (Adduct at G) | Primary Mutation Type | Observed Point Mutations |

| NarI Hotspot (5'-GGC G CC-3') | -2 Frameshift Deletion | - |

| Repetitive G run (5'-GG G* -3') | -1 Frameshift Deletion | - |

| 3' Flanking Purine (e.g., 5'-CGA-3') | -1 Frameshift Deletion | G→C, G→A, G→T |

| 3' Flanking Pyrimidine (e.g., 5'-CGC-3') | Low Mutagenicity | G→A |

This table summarizes findings on how the DNA sequence immediately surrounding the dG-AAF adduct influences the type of mutation that is most likely to occur. researcher.liferesearchgate.netnih.gov

Dna Repair Mechanisms Specific to Acetylaminofluorene Dg Adducts

Nucleotide Excision Repair (NER) of Acetylaminofluorene-dG Adducts

Nucleotide Excision Repair is a versatile DNA repair mechanism that recognizes and removes a wide variety of bulky, helix-distorting DNA lesions, including those formed by AAF. The process involves the coordinated action of several proteins that recognize the damage, excise a short single-stranded DNA segment containing the lesion, and synthesize a new, error-free strand.

Damage Recognition by NER Factors (e.g., XPA/Rad14, XPC-RAD23B)

The initial and critical step in NER is the recognition of the DNA lesion. In the context of global genome NER, this is primarily carried out by the XPC-RAD23B complex. mdpi.com This complex scans the genome for structural anomalies in the DNA double helix. For certain types of damage, the UV-DDB protein can assist in the recognition process. nih.gov Following initial recognition by XPC, another key protein, XPA (or its yeast homolog Rad14), is recruited to the site of damage to verify the lesion. nih.gov XPA plays a central role in both GG-NER and TC-NER. nih.gov

Crystal structures of the yeast XPA homolog, Rad14, in complex with DNA containing an AAF-dG adduct have provided significant insights into the recognition process. nih.govcipsm.deresearcher.life These studies have shown that Rad14 binds to the damaged DNA, inducing a sharp kink of approximately 70 degrees at the site of the lesion. nih.govcipsm.de Each Rad14 monomer inserts a β-hairpin into the DNA duplex, leading to partial melting of the DNA around the adduct. nih.gov

The dG-C8-AAF adduct induces significant conformational changes in the DNA structure, which serve as crucial signals for recognition by the NER machinery. The bulky fluorene (B118485) ring can adopt several conformations relative to the DNA helix, including a "base-displaced stacked" (S) conformation, a major groove (B) conformation, and a minor groove "wedge" (W) conformation. nih.gov The S and W conformers, in particular, cause substantial distortion and thermodynamic destabilization of the DNA duplex. oup.com

The steric hindrance from the acetyl group of the dG-C8-AAF adduct diminishes the stabilizing van der Waals stacking interactions between the adduct and adjacent bases. nih.gov This leads to local untwisting of the helix and opening of the minor groove, which are recognized by the NER proteins. nih.gov The ability of the AAF-dG adduct to intercalate into the DNA duplex can stabilize a kinked structure, which is a key recognition feature for XPA/Rad14. cipsm.deresearcher.life

Excision Efficiencies and Sequence Context Dependence

The efficiency of NER is not uniform and can be significantly influenced by the local DNA sequence context surrounding the AAF-dG adduct. nih.gov For instance, studies have shown that the repair of dG-C8-AAF adducts varies when placed at different guanine (B1146940) positions within the NarI recognition sequence (5'-CTCG(1)G(2)CG(3)CCATC-3'). nih.gov The repair susceptibility is correlated with the extent of local helix untwisting and minor groove opening, which are in turn affected by the stacking interactions with neighboring bases. nih.gov

Research has demonstrated that the incision efficiency of the UvrABC nuclease in E. coli, a model for NER, is higher for AAF adducts in a TGT sequence compared to a CGC sequence. nih.gov This difference is attributed to the differential binding of the UvrA damage recognition protein to the substrates. nih.gov This suggests that the initial recognition of the DNA structural distortion is a key determinant of NER efficiency and is sequence-dependent. nih.gov

Table 1: Influence of Sequence Context on NER Incision Efficiency of AAF Adducts

| Sequence Context | Relative Incision Efficiency by UvrABC |

|---|---|

| TG*T | Higher |

| CG*C | Lower |

Data derived from studies on E. coli UvrABC nuclease incision efficiencies. nih.gov

Differential Repair of dG-C8-AAF versus dG-N2-AAF Isomers

The two major acetylaminofluorene adducts, dG-C8-AAF and dG-N2-AAF, exhibit striking differences in their repair by the NER sub-pathways. The dG-C8-AAF adduct, which is located in the major groove, is a substrate for both global genome NER and transcription-coupled NER. plos.org In contrast, the dG-N2-AAF adduct, which resides in the minor groove, is resistant to global genome NER and is repaired exclusively through the transcription-coupled pathway. plos.orgmdpi.com

This differential repair is linked to the distinct structural distortions induced by each isomer. The dG-N2-AAF adduct is accommodated in the minor groove of the DNA helix, a conformation that appears to evade recognition by the GG-NER machinery, specifically the XPC complex. mdpi.com However, this adduct strongly blocks transcription by RNA polymerase II, making it a potent substrate for TC-NER. plos.orgmdpi.com

Transcription-Coupled Nucleotide Excision Repair (TC-NER) of Acetylaminofluorene-dG Adducts

Transcription-Coupled NER is a specialized sub-pathway of NER that prioritizes the repair of DNA damage on the transcribed strand of actively expressed genes. This process is initiated by the stalling of an elongating RNA polymerase II (RNAP II) at a DNA lesion.

Role of RNA Polymerase II Arrest in TC-NER Initiation

A central tenet of the TC-NER model is that an arrested RNA polymerase serves as the primary signal to recruit the NER machinery to the site of damage. nih.govnih.gov The ability of a DNA lesion to block transcription is therefore a critical determinant of its susceptibility to TC-NER.

Studies have shown that the dG-C8-AAF adduct is a strong block to transcriptional elongation by RNA polymerase II. nih.govnih.gov This potent blockage is consistent with its efficient repair via the TC-NER pathway. When an AAF adduct is located on the transcribed strand, it causes an absolute halt to RNA polymerase II progression. nih.gov This arrested polymerase then acts as a beacon, recruiting TC-NER-specific factors such as CSA and CSB, which in turn assemble the core NER proteins to carry out the repair process. plos.orgmdpi.com

In contrast, the deacetylated aminofluorene (AF) adduct is a much weaker block to RNA polymerase II and is not efficiently repaired by TC-NER. nih.gov This provides strong evidence for the direct correlation between the extent of RNA polymerase II arrest by a lesion and its subsequent repair via the TC-NER pathway. The exclusive repair of the dG-N2-AAF adduct by TC-NER further underscores the critical role of transcription blockage in initiating this repair pathway for lesions that are otherwise ignored by the global genome surveillance system. plos.orgmdpi.com

Table 2: Comparison of AAF Adduct Properties Related to NER

| Adduct Type | Location in DNA Helix | Global Genome NER (GG-NER) | Transcription-Coupled NER (TC-NER) | RNA Polymerase II Blockage |

|---|---|---|---|---|

| dG-C8-AAF | Major Groove | Yes | Yes | Strong |

| dG-N2-AAF | Minor Groove | No | Exclusively | Strong |

This table summarizes the differential repair and transcriptional effects of the two major AAF-dG adducts. plos.orgmdpi.com

Requirements for Cockayne Syndrome Proteins (CSA and CSB) in dG-N2-AAF Removal

The repair of the 3-(deoxyguanosin-N2-yl)-2-acetylaminofluorene (dG-N2-AAF) adduct is critically dependent on the Transcription-Coupled Nucleotide Excision Repair (TC-NER) pathway, which in turn requires the essential functions of the Cockayne Syndrome proteins, CSA and CSB. colab.wsnih.gov These proteins are fundamental components of the TC-NER machinery, which is responsible for removing DNA lesions from the transcribed strand of active genes.

Research has demonstrated that cells deficient in either CSA or CSB fail to efficiently restart transcription after the induction of DNA-protein crosslinks, a type of lesion that, like dG-N2-AAF, can block RNA polymerase. universiteitleiden.nl This highlights the central role of CSA and CSB in resolving transcription-blocking lesions. In the context of dG-N2-AAF, its location in the minor groove of the DNA helix is thought to contribute to its resistance to the Global Genome NER (GG-NER) pathway. nih.gov Consequently, TC-NER becomes the primary, if not sole, mechanism for its removal. nih.gov

| Protein | Role in dG-N2-AAF Repair | Consequence of Deficiency |

| CSA | Essential component of the TC-NER pathway. colab.wsnih.govnih.gov | Impaired removal of dG-N2-AAF from transcribed DNA strands. colab.ws |

| CSB | Essential component of the TC-NER pathway. colab.wsnih.govnih.gov | Impaired removal of dG-N2-AAF from transcribed DNA strands. colab.ws |

Comparative Analysis of TC-NER Efficiency for dG-C8-AAF and dG-N2-AAF

The efficiency of Transcription-Coupled Nucleotide Excision Repair (TC-NER) differs significantly between the two major acetylaminofluorene adducts, N-(deoxyguanosin-8-yl)-2-acetylaminofluorene (dG-C8-AAF) and 3-(deoxyguanosin-N2-yl)-2-acetylaminofluorene (dG-N2-AAF). This disparity is largely attributed to their distinct structural conformations within the DNA helix and their differential recognition by the NER machinery.

The dG-C8-AAF adduct, which is positioned in the major groove, is a substrate for both TC-NER and Global Genome NER (GG-NER). nih.gov In fact, studies have shown that GG-NER alone can be sufficient for the full repair of dG-C8-AAF. nih.gov This indicates that even in the absence of active transcription, this lesion can be efficiently removed from the genome.

In stark contrast, the dG-N2-AAF adduct, located in the minor groove, is a poor substrate for GG-NER and is therefore almost exclusively repaired by TC-NER. nih.gov This reliance on a single repair sub-pathway contributes to its greater persistence in the genome compared to dG-C8-AAF. nih.govoup.com The persistence of the dG-N2-AAF adduct has been observed in cultured rat hepatocytes, where it was found to be more resistant to removal than the dG-C8-AAF adduct. nih.govoup.com

The following table summarizes the key differences in the TC-NER of these two adducts:

| Adduct | Location in DNA | Primary Repair Pathway(s) | TC-NER Efficiency | Persistence |

| dG-C8-AAF | Major Groove | TC-NER and GG-NER nih.gov | Efficient | Lower |

| dG-N2-AAF | Minor Groove | Primarily TC-NER nih.gov | Less efficient than dG-C8-AAF | Higher nih.govoup.com |

Structural Biology and Biophysical Characterization of Acetylaminofluorene Dg Interactions

X-ray Crystallography Studies of Acetylaminofluorene-dG-Modified DNA and Protein Complexes

X-ray crystallography has been instrumental in providing high-resolution snapshots of AAF-dG adducts within DNA and in complex with essential cellular proteins. These studies have revealed the atomic-level details of how this bulky lesion is accommodated and processed.

The dG-AAF adduct is a potent blocker of DNA replication. nih.gov Crystal structures of DNA polymerases in complex with AAF-dG-modified DNA have illuminated the mechanisms behind this replication blockage and the subsequent mutagenic events.

A key study involving the bacteriophage T7 DNA polymerase revealed that the dG-AAF nucleoside at the templating position adopts a syn conformation. nih.govpnas.org This forces the fluorene (B118485) ring to intercalate into a hydrophobic pocket on the surface of the polymerase's "fingers" subdomain. nih.govpnas.org This interaction locks the fingers in an open and inactive conformation, preventing the binding of the incoming nucleotide and thus stalling DNA synthesis. nih.govpnas.orgnih.gov The site for the incoming nucleotide is physically blocked by the displaced O-helix of the polymerase. nih.gov

Similarly, a crystal structure of Saccharomyces cerevisiae DNA Polymerase η (Pol η), a Y-family polymerase involved in translesion synthesis, in complex with an AAF-dG adduct showed the acetylaminofluorene moiety stacked on the preceding Watson-Crick base pair, effectively blocking the active site. researchgate.net In a second observed conformation, the adducted dG moves toward the templating position in a syn orientation, which partially frees the active site. researchgate.net

These crystallographic findings provide a structural basis for the strong blockage of DNA synthesis by the dG-AAF adduct and offer insights into the conformational changes that may precede mutagenic translesion synthesis. nih.govpnas.orgresearchgate.net

The recognition and removal of dG-AAF adducts are critical for maintaining genome integrity. X-ray crystallography has also provided insights into how DNA repair proteins recognize this type of damage.

The crystal structure of the DNA binding domain of Rad14, the yeast homolog of the human nucleotide excision repair (NER) protein XPA, has been solved in complex with DNA containing an AAF-dG adduct. nih.gov The structure revealed that two Rad14 molecules bind to the DNA duplex, inducing a bend in the DNA. nih.gov Interestingly, the AAF-dG lesion itself is not flipped out of the DNA helix but remains within the duplex, which is fully base-paired. nih.gov The protein appears to recognize the structural distortion induced by the adduct rather than the adduct itself. This interaction causes a melting of the DNA duplex at a site remote from the lesion, which is a key step in initiating the NER pathway. nih.gov

| Complex | Protein | Key Structural Features | Functional Implication |

| T7 DNA Polymerase-AAF-dG | Bacteriophage T7 DNA Polymerase | dG-AAF in syn conformation; Fluorene ring in hydrophobic pocket; Polymerase locked in open, inactive state. nih.govpnas.orgnih.gov | Strong block to DNA replication. nih.gov |

| Pol η-AAF-dG | Saccharomyces cerevisiae DNA Polymerase η | AAF moiety stacks on previous base pair, blocking the active site. researchgate.net | Mechanism for replication block and potential for translesion synthesis. researchgate.net |

| Rad14-AAF-dG | Yeast Rad14 (XPA homolog) | Two protein molecules bind, bending the DNA; Adduct is not flipped out; Remote DNA melting. nih.gov | Recognition of DNA distortion to initiate nucleotide excision repair. nih.gov |

Nuclear Magnetic Resonance (NMR) Spectroscopy of Acetylaminofluorene-dG-Modified DNA Duplexes

While X-ray crystallography provides static, high-resolution images, Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for studying the structure and dynamics of molecules in solution. NMR studies have been crucial in demonstrating that the dG-AAF adduct exists in a dynamic equilibrium of multiple conformations within the DNA double helix. nih.gov

NMR studies have identified three primary conformations for the dG-AAF adduct in duplex DNA: the Stacked (S), B-DNA type (B), and Wedge (W) conformers. nih.gov The distribution of these conformers is highly dependent on the DNA sequence flanking the adduct and the pH. nih.gov

S-Conformer (Stacked): In this major conformation, the guanine (B1146940) base is in the syn glycosidic orientation, and the fluorene moiety intercalates into the DNA helix, displacing the modified guanine. nih.govnih.gov This conformation causes significant distortion of the DNA backbone.

B-Conformer (B-DNA type): The fluorene moiety resides in the major groove of a relatively undisturbed B-form DNA helix, with the modified guanine remaining in its normal anti conformation. nih.govnih.gov

W-Conformer (Wedge): The AAF-modified dG adopts a syn conformation and pairs with the complementary cytosine using its Hoogsteen edge. This positions the acetylamino group in the minor groove. nih.gov

The use of 19F NMR spectroscopy with a fluorine-labeled analog, 7-fluoro-N-acetyl-2-aminofluorene (FAAF), has been particularly effective in distinguishing and quantifying these different conformers in solution. acs.orgnih.gov For instance, in a specific 12-mer duplex, 19F NMR revealed two distinct resonances corresponding to two conformers that adopt a base-displaced structure, differing only in the orientation of the acetyl group. acs.orgnih.gov

| Conformer | Guanine Glycosidic Bond | Fluorene Moiety Position | Key Feature |

| S (Stacked) | syn | Intercalated into the helix. nih.govnih.gov | Base displacement and significant helix distortion. nih.gov |

| B (B-DNA) | anti | In the major groove. nih.govnih.gov | Minimal perturbation to the B-form DNA helix. nih.gov |

| W (Wedge) | syn | Acetylamino group in the minor groove. nih.gov | Hoogsteen base pairing at the lesion site. nih.gov |

Molecular Dynamics Simulations and Computational Modeling

Molecular dynamics (MD) simulations and other computational methods complement experimental techniques by providing a dynamic view of the conformational landscape and thermodynamic stability of AAF-dG-modified DNA. These approaches allow researchers to model conformational transitions and calculate the energetic properties of different adduct structures.

MD simulations have been employed to study the stability of different AAF-dG conformers and their relationship to mutagenic outcomes, such as frameshift mutations. nih.govnih.gov These studies have investigated how the stability of slipped mutagenic intermediates (SMIs) is influenced by the AAF adduct. nih.govnih.gov

Research on AAF-modified DNA duplexes modeling frameshift mutations has shown that these structures exist as a mixture of the external B and stacked S conformers. nih.govnih.gov The population of the more distorting S conformer was found to be higher in sequences prone to deletion mutations. nih.govnih.gov

Cellular and Molecular Biological Responses to Acetylaminofluorene Dg Adducts

Impact on DNA Transcription and RNA Polymerase II Elongation

The presence of an Acetylaminofluorene-dG (AAF-dG) adduct within a transcribed gene presents a formidable obstacle to the progression of RNA Polymerase II (Pol II), the enzyme responsible for transcribing protein-coding genes. Research has consistently demonstrated that an AAF-dG adduct, particularly when located on the transcribed strand, acts as a strong block to transcriptional elongation. nih.gov This blockage is a direct consequence of the significant structural distortion of the DNA helix caused by the bulky AAF moiety, which physically impedes the movement of the Pol II complex.

The structural basis for this transcriptional stalling lies in the conformation adopted by the AAF-dG adduct. The AAF group can intercalate into the DNA duplex, causing a significant kink and local denaturation of the DNA. This altered DNA topology is incompatible with the active site of RNA Polymerase II, leading to a halt in transcription. In contrast, the related aminofluorene-dG (AF-dG) adduct, which lacks the acetyl group, induces a less severe distortion and is, therefore, a weaker block to Pol II elongation, often only causing a pause rather than a complete arrest. nih.gov

When RNA Polymerase II encounters an AAF-dG adduct on the template strand, it typically stalls one nucleotide before the lesion. nih.gov This stalling of RNA Pol II is a critical event, as it not only halts the expression of the affected gene but also serves as a signal for the recruitment of the DNA repair machinery, specifically the transcription-coupled nucleotide excision repair (TC-NER) pathway. nih.gov The arrested polymerase acts as a beacon, directing repair proteins to the site of damage on the actively transcribed strand.

Interestingly, the effect of the AAF-dG adduct is strand-specific. When the adduct is located on the non-transcribed strand, it has a less pronounced effect on Pol II elongation, though it can still enhance polymerase pausing at certain sequence contexts. nih.gov

Table 1: Comparative Impact of dG-C8-AAF and dG-C8-AF Adducts on RNA Polymerase II Elongation

| Adduct Type | Location | Impact on RNA Polymerase II Elongation | Structural Effect on DNA |

|---|---|---|---|

| dG-C8-AAF | Transcribed Strand | Strong block, leading to transcriptional arrest | Significant distortion, local denaturation, and helical unwinding |

| dG-C8-AAF | Non-Transcribed Strand | Can enhance pausing at specific sites | Induces a kink in the DNA helix |

| dG-C8-AF | Transcribed Strand | Weak block, often resulting in a pause | Less severe distortion compared to AAF-dG |

| dG-C8-AF | Non-Transcribed Strand | Minimal impact on elongation | Minor helical perturbation |

Cellular Pathways Beyond Direct Replication and Repair

The cellular response to AAF-dG adducts extends beyond the immediate challenges to DNA replication and the activation of direct repair mechanisms. The presence of these bulky lesions triggers a complex network of signaling pathways that monitor genomic integrity and coordinate cell cycle progression.

The detection of AAF-dG adducts initiates a DNA damage response (DDR), a sophisticated signaling network that alerts the cell to the presence of genetic lesions. A primary mechanism for the recognition of bulky adducts like AAF-dG is the Nucleotide Excision Repair (NER) pathway. The protein Xeroderma Pigmentosum Complementation Group A (XPA), and its yeast homolog Rad14, play a crucial role in recognizing the DNA distortion caused by the adduct. nih.gov Structural studies have shown that Rad14 binds to DNA containing an AAF-dG lesion, inducing a sharp kink in the DNA and promoting local melting, which are key steps in the NER process.

The stalled RNA Polymerase II at an AAF-dG adduct is a potent signal for the initiation of transcription-coupled NER (TC-NER). nih.gov This pathway prioritizes the repair of lesions in actively transcribed genes, ensuring the restoration of essential genetic information.

Furthermore, the blockage of transcription itself can act as a damage signal, leading to the activation of downstream signaling cascades. One of the most critical downstream effectors is the tumor suppressor protein p53. The presence of AAF-dG adducts and the subsequent transcriptional arrest lead to the accumulation and activation of p53. Activated p53 can then transcriptionally regulate a host of target genes involved in cell cycle arrest, apoptosis, and DNA repair.

While the direct activation of the master kinases ATM (Ataxia-Telangiectasia Mutated) and ATR (ATM and Rad3-related) by AAF-dG is not fully elucidated, it is known that bulky adducts can cause replication stress when a replication fork encounters the lesion. This replication stress is a potent activator of the ATR-Chk1 signaling axis.

Table 2: Key Proteins Involved in the DNA Damage Signaling Response to AAF-dG Adducts

| Protein | Role | Pathway |

|---|---|---|

| XPA (Rad14) | Damage recognition and binding to the AAF-dG adduct | Nucleotide Excision Repair (NER) |

| RNA Polymerase II | Stalls at the adduct, signaling for TC-NER | Transcription-Coupled NER (TC-NER) |

| p53 | Tumor suppressor, activated by transcriptional arrest | DNA Damage Response |

| ATR | Kinase activated by replication stress | DNA Damage Checkpoint |

| Chk1 | Kinase, downstream of ATR, involved in cell cycle arrest | DNA Damage Checkpoint |

To prevent the propagation of damaged genetic material, cells have evolved cell cycle checkpoints that can halt cell division to allow time for DNA repair. The presence of AAF-dG adducts triggers the activation of these checkpoints, primarily leading to an arrest in the G1 phase of the cell cycle.

A key mechanism for this G1 arrest is the p53-dependent induction of the cyclin-dependent kinase inhibitor p21. Following the accumulation of p53 in response to AAF-dG adducts, p21 is transcriptionally upregulated. p21 then binds to and inhibits the activity of cyclin E-CDK2 complexes, which are essential for the transition from G1 to S phase. This inhibition of CDK2 activity prevents the phosphorylation of the retinoblastoma protein (pRb), thereby keeping the transcription factor E2F in an inactive state and blocking the expression of genes required for DNA synthesis. Some studies have indicated that AAF can also inhibit the expression of Cyclin E, further contributing to the G1/S block. researchgate.net

In addition to the G1 checkpoint, the ATR-Chk1 pathway, activated by replication stress when a replication fork encounters an AAF-dG adduct, can contribute to an intra-S phase checkpoint, slowing down DNA replication to prevent the collapse of replication forks. While the primary response to AAF-dG is often a G1 arrest, a G2/M checkpoint can also be activated, particularly if the damage persists or is encountered later in the cell cycle. The activation of Chk1 and Chk2 can lead to the inhibitory phosphorylation of Cdc25 phosphatases, which are required for the activation of cyclin B-CDK1 and entry into mitosis.

Interestingly, there is also evidence for p53-independent mechanisms of cell cycle arrest in response to high levels of DNA damage. At high doses of DNA damaging agents, cells can exhibit a G1 arrest that is independent of p53, which may involve the direct inhibition of RNA synthesis and a subsequent reduction in the expression of key cell cycle proteins like cyclin E. researchgate.net

Advanced Methodological Approaches in Acetylaminofluorene Dg Research

Site-Specific Incorporation of Acetylaminofluorene-dG into Oligonucleotides

The ability to introduce the N-(deoxyguanosin-8-yl)-2-acetylaminofluorene (dG-AAF) adduct at a specific location within a DNA oligonucleotide is fundamental for in-depth studies of its biological consequences. nih.govoup.com Standard solid-phase DNA synthesis methods, however, are incompatible with the chemical nature of the dG-AAF adduct. The acetyl group of the adduct is highly susceptible to the harsh basic conditions, such as ammonia, typically used for deprotection. nih.govoup.com

To overcome this limitation, researchers have developed modified "ultra-mild" DNA synthesis protocols. nih.govoup.com A key aspect of these methods is the use of alternative base-protecting groups for the normal DNA bases that can be removed under gentler conditions. For example, the 9-fluorenylmethoxycarbonyl (Fmoc) group can be used to protect the exocyclic amino groups of the standard DNA bases and can be removed with a solution of piperidine (B6355638) in methanol. nih.gov Another approach involves using commercially available "ultra-mild" phosphoramidite (B1245037) building blocks for the normal bases, which also have protecting groups that can be cleaved under non-standard, milder conditions. nih.govoup.com

A crucial component of this strategy is the synthesis of a dG-AAF phosphoramidite monomer that is compatible with these modified protocols. This monomer is then incorporated into the desired position of the oligonucleotide during automated solid-phase synthesis. The final deprotection and cleavage from the solid support are then carried out using mild reagents, such as a solution of diisopropylamine (B44863) in methanol, which effectively removes the protecting groups from the oligonucleotide without degrading the dG-AAF adduct. nih.govoup.com These modified protocols have enabled the successful synthesis of dG-AAF-containing oligonucleotides of various lengths. nih.gov

In Vitro DNA Replication and Repair Assays

Primer extension assays are a valuable in vitro tool to investigate the impact of the dG-AAF adduct on DNA synthesis by various DNA polymerases. In this technique, a short, labeled DNA primer is annealed to a template strand containing the dG-AAF adduct at a specific site. The reaction is initiated by adding a DNA polymerase and deoxynucleoside triphosphates (dNTPs). The polymerase extends the primer, and the reaction products are then separated by size using gel electrophoresis.

Studies using this method have consistently shown that the dG-AAF adduct presents a significant block to DNA replication for many high-fidelity DNA polymerases, such as T7 DNA polymerase and the Klenow fragment of E. coli DNA polymerase I. pnas.orgnih.gov These polymerases often stall at or before the lesion. However, specialized translesion synthesis (TLS) polymerases can bypass the adduct, although with varying efficiencies and fidelities. nih.gov For instance, yeast and human DNA polymerase η can incorporate a nucleotide opposite the dG-AAF adduct, with a preference for cytosine (dCTP). nih.gov

| DNA Polymerase | Bypass Efficiency | Predominant Nucleotide(s) Inserted |

| T7 DNA Polymerase | Low | - |

| E. coli DNA Polymerase I (Klenow Fragment) | Low | - |

| Yeast DNA Polymerase η | Moderate | dCTP |

| Human DNA Polymerase η | Moderate | dCTP |

Cell-free excision repair assays are instrumental in dissecting the mechanisms of nucleotide excision repair (NER), the primary pathway for removing bulky DNA adducts like dG-AAF. researchgate.netresearchgate.net In these assays, a DNA substrate, typically a plasmid, containing a site-specific dG-AAF adduct is incubated with extracts from cells, such as human HeLa cells. nih.gov The repair process is then monitored by detecting the excised DNA fragment containing the adduct.

In eukaryotic systems, the NER machinery recognizes the distortion in the DNA helix caused by the dG-AAF adduct. researchgate.net This leads to the recruitment of a cascade of NER proteins that mediate the dual incision of the damaged strand, one on each side of the lesion. This releases a short oligonucleotide fragment, typically 24 to 32 nucleotides in length, containing the dG-AAF adduct. nih.gov The resulting gap is then filled in by a DNA polymerase and sealed by a DNA ligase. The efficiency of this repair process can be quantified, providing valuable information on how the cellular machinery deals with this specific type of DNA damage. nih.govresearchgate.net

Genetic Systems for Mutagenesis Studies

Shuttle vector assays provide a powerful system to study the mutagenic consequences of the dG-AAF adduct within a cellular environment. elifesciences.org These assays utilize a plasmid vector that can replicate in both mammalian cells and bacteria. A single dG-AAF adduct is incorporated at a specific site within a reporter gene, such as lacZ, on the plasmid. nih.gov

The modified plasmid is then introduced into host cells, for example, human cells in culture. nih.gov Inside the host cells, the plasmid is replicated by the cellular machinery. If the dG-AAF adduct is not repaired, the replication process can lead to mutations. After a period of replication, the plasmids are extracted from the host cells and introduced into E. coli. The bacteria are then plated on indicator media that allows for the identification of colonies carrying plasmids with mutations in the reporter gene.

By sequencing the reporter gene from these mutant colonies, the specific types and frequencies of mutations induced by the dG-AAF adduct can be determined. These studies have shown that the dG-AAF adduct primarily induces frameshift mutations, often a loss of one or two nucleotides, particularly in specific repetitive sequence contexts. pnas.orgnih.govnih.govnih.gov Base substitution mutations, such as G-to-T transversions, are also observed. pnas.org The spectrum of mutations can be influenced by the specific DNA sequence surrounding the adduct and the DNA repair and translesion synthesis capabilities of the host cell. nih.govnih.gov

| Host Organism/Cell Type | Predominant Mutation Type | Other Observed Mutations |

| E. coli | -1 or -2 frameshift | G→T transversion |

| Human Cells | -2 frameshift (GC deletion) | G→T transversion |

| Yeast | Frameshift and base substitutions | - |

Bacterial Mutagenesis Systems (e.g., Escherichia coli)

Escherichia coli serves as a pivotal model system for elucidating the mutagenic properties of the Acetylaminofluorene-dG (AAF-dG) adduct. The bacterium's well-characterized genetic systems and DNA repair pathways provide a powerful platform to dissect the molecular mechanisms by which this DNA lesion induces mutations. When AAF-dG is present in the bacterial genome, it poses a significant block to DNA replication, triggering a cascade of cellular responses, including the activation of the SOS response and the involvement of specialized translesion synthesis (TLS) DNA polymerases. These processes, while promoting cell survival, are often error-prone and are the primary source of AAF-dG-induced mutagenesis.

Studies utilizing reporter genes, such as the lacI gene, have been instrumental in characterizing the spectrum of mutations caused by AAF-dG. Analysis of mutations in the lacI gene in E. coli strains with enhanced permeability to the ultimate carcinogen N-acetoxy-N-acetyl-2-aminofluorene has revealed a distinct mutational signature. The predominant mutations are frameshifts, particularly the loss of one or two nucleotides. In addition to frameshifts, base substitutions, deletions, and duplications are also observed, albeit at lower frequencies.

A notable hotspot for AAF-dG-induced frameshift mutagenesis is the NarI restriction site sequence (5'-GGCGCC-3'). The positioning of the AAF adduct at the third guanine (B1146940) (G3) of this sequence predominantly leads to a -2 frameshift mutation, involving the deletion of a GC dinucleotide. The propensity for this specific deletion is influenced by the sequence context, with the nucleotide downstream of the adduct playing a crucial role. This observation has led to the "slipped mutagenic intermediate" model, where the DNA template and primer misalign during replication past the lesion, leading to the deletion.

The bypass of the AAF-dG adduct is a complex process mediated by several DNA polymerases. While the replicative DNA polymerase III is significantly blocked by the adduct, specialized TLS polymerases are recruited to facilitate replication past the lesion. In E. coli, DNA polymerase V (Pol V), encoded by the umuDC genes and a key component of the SOS response, is involved in the bypass of AAF-dG. However, studies have shown that DNA polymerase II (Pol II) can also participate in the bypass of this lesion, often leading to frameshift mutations. DNA polymerase IV (Pol IV), another SOS-inducible polymerase, has also been implicated, although its role appears to be more focused on the bypass of the deacetylated aminofluorene-dG adduct. The interplay between these polymerases at the site of the lesion ultimately determines the fidelity of bypass and the resulting mutational outcome.

The SOS response is a global regulatory network that is induced by DNA damage and replication stress. The presence of AAF-dG adducts can stall the replication fork, leading to the accumulation of single-stranded DNA, which serves as the inducing signal for the SOS response. This leads to the upregulation of a suite of genes involved in DNA repair and damage tolerance, including the TLS polymerases. The induction of the SOS response is therefore a critical event in the mutagenic processing of AAF-dG lesions in E. coli.

**Table 1: Spectrum of Mutations Induced by N-acetoxy-N-acetyl-2-aminofluorene in the lacI Gene of *Escherichia coli***

| Mutation Type | Percentage of Total Mutations |

| Base Substitutions | 11% |

| Transitions | (not specified) |

| Transversions | (not specified) |

| Frameshifts | |

| -1 Frameshift | 11% |

| -2 Frameshift | 22% (predominantly at GpC or ApC sequences) |

| Deletions | 21% |

| Duplications | 2% |

| "Hot-spot" Mutations | 26% (gain or loss of TGGC) |

Data adapted from a study on the mechanisms of mutagenesis by N-acetyl-2-aminofluorene in an E. coli derivative with increased permeability.

Biophysical Techniques for Structural and Dynamic Characterization

A deep understanding of the mutagenic potential of Acetylaminofluorene-dG (AAF-dG) necessitates a detailed characterization of its structure and the conformational dynamics it imparts to the DNA double helix. A variety of biophysical techniques have been employed to probe the structural perturbations induced by this bulky adduct, providing critical insights into the molecular basis of its biological consequences.

Molecular Dynamics (MD) Simulations offer a computational approach to visualize the dynamic behavior of AAF-dG-modified DNA at an atomic level. These simulations provide a powerful complement to experimental data, allowing for the exploration of the conformational landscape and the energetics of the different states. MD simulations have been instrumental in refining the structural models derived from NMR data and in providing insights into the dynamic transitions between the S and B conformers. These simulations have also been used to study the interaction of DNA repair enzymes with AAF-dG-modified DNA, helping to explain the structural basis for the recognition and processing of this lesion.

Thermodynamic studies , often performed in conjunction with spectroscopic techniques, provide quantitative data on the stability of DNA duplexes containing the AAF-dG adduct. Techniques such as UV-melting and differential scanning calorimetry (DSC) are used to determine the melting temperature (Tm) and other thermodynamic parameters (ΔH°, ΔS°, and ΔG°) of DNA duplexes. These studies have generally shown that the AAF-dG adduct destabilizes the DNA double helix, with the degree of destabilization being dependent on the conformational state of the adduct and the surrounding sequence.

Collectively, these biophysical techniques have provided a detailed picture of the structural and dynamic consequences of the AAF-dG adduct in DNA. The existence of multiple, sequence-dependent conformations is a key feature of this lesion and is thought to be a major determinant of its biological processing, including its recognition by DNA repair proteins and its bypass by DNA polymerases, ultimately influencing its mutagenic fate.

Table 2: Biophysical Techniques Used in the Characterization of Acetylaminofluorene-dG

| Technique | Information Obtained | Key Findings for Acetylaminofluorene-dG |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | - 3D solution structure of modified DNA - Conformational dynamics and equilibria - Torsional angles and inter-proton distances | - Existence of multiple conformers (Stacked 'S', B-type 'B', and Wedge 'W') - Conformational equilibrium is sequence and pH-dependent |

| Circular Dichroism (CD) Spectroscopy | - Global DNA helical structure - Conformational changes induced by the adduct | - Significant perturbation of the B-DNA spectrum - Induced CD signals correlate with specific conformers |

| Molecular Dynamics (MD) Simulations | - Atomic-level dynamic behavior - Conformational landscape and transition pathways - Energetics of different conformations | - Refinement of NMR-derived structures - Insights into the dynamics of conformational transitions |

| Thermodynamic Analyses (e.g., UV-melting, DSC) | - Stability of the DNA duplex - Thermodynamic parameters of melting (Tm, ΔH°, ΔS°, ΔG°) | - AAF-dG adduct generally destabilizes the DNA helix - Degree of destabilization depends on conformation and sequence |

Future Directions and Emerging Research Avenues for Acetylaminofluorene Dg Research

Elucidating Underexplored Conformational States and Their Biological Impact

The biological consequences of the AAF-dG adduct are profoundly influenced by its conformational flexibility within the DNA double helix. While the syn and anti conformations have been extensively studied, emerging evidence suggests the existence of other, less characterized conformational states with potentially significant biological implications. nih.govnih.govpnas.org

Recent studies have provided evidence for at least three distinct conformers of dG-AAF in duplex DNA: the major groove (B-type), the base-displaced stacked (S-type), and the minor groove wedge (W-type). nih.govacs.org The equilibrium between these states is sensitive to the surrounding DNA sequence and pH. nih.govacs.org The S-conformer, where the fluorene (B118485) moiety stacks into the helix, is associated with significant DNA distortion and is thought to be a major contributor to the mutagenic and replication-blocking properties of the adduct. nih.govpnas.org In contrast, the deacetylated derivative, N-(deoxyguanosin-8-yl)-2-aminofluorene (dG-AF), exhibits a greater degree of conformational flexibility, with the fluorene ring capable of residing both inside and outside the DNA helix. nih.govnih.gov This difference in conformational dynamics is believed to underlie the distinct mutagenic signatures of dG-AAF (primarily frameshifts) and dG-AF (primarily base substitutions). nih.govpnas.org

Future research will focus on:

Advanced Spectroscopic and Computational Techniques: Employing advanced NMR techniques, such as those utilizing fluorine-labeled AAF analogues (dG-FAAF), will allow for a more detailed characterization of these conformational equilibria in various sequence contexts. nih.gov Combining these experimental approaches with sophisticated molecular dynamics simulations will provide a more dynamic and nuanced picture of the conformational landscape of AAF-dG.

Investigating Minor Conformers: The biological impact of minor, transiently populated conformational states remains largely unknown. Future studies will aim to trap and characterize these elusive conformers to understand their potential roles in mutagenesis, DNA repair, and interactions with cellular proteins.

Conformational Switches: Understanding the environmental and cellular triggers that induce conformational switches in the AAF-dG adduct is a key area for future investigation. This includes the influence of local DNA topology, epigenetic modifications, and the binding of proteins.

Comprehensive Mapping of Sequence Context Effects on Mutagenesis and Repair

The mutagenic and repair outcomes of the AAF-dG adduct are not uniform but are heavily dependent on the local DNA sequence context. researchgate.netnih.govnih.govoup.com The identity of the bases flanking the adduct can significantly influence mutational frequency and specificity. researchgate.netnih.gov

For instance, the mutational frequency of dG-AAF in mammalian cells has been shown to be higher when a guanine (B1146940) or thymine (B56734) is positioned 5' to the adduct, and lower when cytosine is in that position. nih.gov In the case of dG-AF, a guanine at the 5' position can lead to a dramatic increase in mutational frequency, with the G to T transversion being the predominant mutation. researchgate.netnih.gov Furthermore, the presence of epigenetic modifications, such as 5-methylcytosine (B146107) (5mC) adjacent to the adduct, can also modulate its biological consequences. nih.gov

Future research in this area will involve:

High-Throughput Sequencing Approaches: Utilizing next-generation sequencing technologies to systematically analyze the mutagenic outcomes of AAF-dG in thousands of different sequence contexts simultaneously. This will allow for the creation of comprehensive mutational landscapes that can reveal novel sequence motifs that either enhance or suppress mutagenesis.

Epigenetic Influences: A deeper investigation into how epigenetic modifications, beyond 5mC, influence the recognition and processing of AAF-dG by the DNA repair machinery. This includes examining the impact of various histone modifications and chromatin accessibility.

Repair Pathway Choice: Elucidating how the sequence context influences the choice between different DNA repair pathways, such as nucleotide excision repair (NER) and translesion synthesis (TLS). Understanding this decision-making process is crucial for predicting the ultimate fate of the AAF-dG adduct in a given genomic location.

| 5' Flanking Base | Mutational Frequency Range (%) | Reference |

|---|---|---|

| G | 18-23 | nih.gov |

| T | 18-23 | nih.gov |

| C | 11 | nih.gov |

High-Resolution Structural Insights into Complex Protein-Acetylaminofluorene-dG Interactions

Understanding how cellular proteins, particularly DNA polymerases and repair factors, interact with the AAF-dG adduct at the atomic level is fundamental to deciphering its biological consequences. nih.gov Crystal structures of DNA polymerases in complex with AAF-dG have provided invaluable insights into the mechanisms of replication blockage and mutagenesis. nih.govpnas.org

These studies have revealed that the bulky AAF moiety can induce significant conformational changes in the polymerase active site, often leading to a stalled or error-prone replication. nih.gov For example, the dG-AAF adduct can adopt a syn conformation that allows the fluorene ring to intercalate into a hydrophobic pocket on the polymerase, locking it in an open, inactive state. pnas.org This structural arrangement is thought to contribute to the strong block to DNA synthesis and promote frameshift mutations. nih.govpnas.org

Future research will focus on:

Cryo-Electron Microscopy (Cryo-EM): The use of cryo-EM will enable the structural determination of larger and more complex protein-DNA assemblies involving AAF-dG, such as the entire replisome or the nucleotide excision repair complex. This will provide a more holistic view of how the adduct is recognized and processed in a more native cellular context.

Time-Resolved Structural Studies: Employing time-resolved crystallography and cryo-EM to capture snapshots of the dynamic interactions between proteins and the AAF-dG adduct. This will allow for the visualization of the entire enzymatic cycle of a DNA polymerase or a repair enzyme as it encounters and processes the lesion.

Structures with Human Polymerases and Repair Proteins: While initial studies have often utilized prokaryotic or yeast proteins, a greater emphasis will be placed on obtaining high-resolution structures of human DNA polymerases and repair factors in complex with AAF-dG. This will provide more direct insights into the mechanisms relevant to human carcinogenesis.

Integration of Multi-Omics Data for Systems-Level Understanding of Cellular Responses to Acetylaminofluorene-dG

The cellular response to DNA damage is a complex and multifaceted process involving the coordinated action of numerous signaling pathways and molecular players. researchgate.netosti.gov A systems-level understanding of the cellular response to AAF-dG requires the integration of data from multiple "omics" platforms, including genomics, transcriptomics, proteomics, and metabolomics. nih.govnsf.gov

While multi-omics approaches have been applied to understand cellular responses to other DNA damaging agents, their application specifically to AAF-dG is an emerging area of research. researchgate.netosti.gov By combining these datasets, researchers can construct comprehensive models of the cellular networks that are perturbed by the presence of this adduct.

Future directions in this area include:

Q & A

Basic Research Questions

Q. What methodologies are recommended for detecting and quantifying Acetylaminofluorene-dG adducts in DNA samples?

- Methodological Answer : High-performance liquid chromatography coupled with mass spectrometry (HPLC-MS) is the gold standard for detecting Acetylaminofluorene-dG adducts due to its sensitivity and specificity. For quantification, calibration curves using synthetic adduct standards are essential. Researchers should also validate results with enzymatic digestion (e.g., using exonuclease III) to confirm adduct presence in specific DNA regions .

- Experimental Design Tip : Include negative controls (untreated DNA) and positive controls (DNA treated with known concentrations of Acetylaminofluorene) to minimize false positives/negatives.

Q. What experimental models are suitable for studying Acetylaminofluorene-dG-induced mutagenesis?

- Methodological Answer : Escherichia coli strains deficient in DNA repair mechanisms (e.g., uvrA mutants) or eukaryotic systems like yeast (Saccharomyces cerevisiae) are widely used. For mammalian studies, plasmid-based shuttle vectors transfected into human cell lines (e.g., HEK293) allow analysis of replication bypass efficiency and mutation spectra .

- Data Validation : Cross-validate findings using both prokaryotic and eukaryotic models to assess species-specific differences in adduct processing .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported mutagenic profiles of Acetylaminofluorene-dG across studies?

- Methodological Answer : Discrepancies often arise from variations in experimental conditions (e.g., polymerase concentration, ionic strength). Conduct meta-analyses to identify confounding variables, and replicate studies under standardized buffer conditions (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl₂). Use kinetic assays to compare lesion bypass efficiency of polymerases like Pol η under controlled parameters .

- Case Study : Schorr & Carell (2010) demonstrated that Pol η’s frameshifting propensity with Acetylaminofluorene-dG depends on sequence context (e.g., 5′-CpG vs. 5′-TpA sites), highlighting the need for sequence-specific analyses .

Q. What strategies ensure reproducibility when studying thermodynamic stability of Acetylaminofluorene-dG-modified DNA duplexes?

- Methodological Answer : Use circular dichroism (CD) spectroscopy and differential scanning calorimetry (DSC) to assess structural perturbations. Report melting temperatures (Tₘ) in triplicate with ±0.5°C precision. Include full details of duplex design (e.g., flanking bases, salt concentrations) to enable replication .

- Data Reporting : Publish raw CD spectra and DSC thermograms in supplementary materials, as minor peak shifts can indicate conformational heterogeneity .

Q. How should researchers design experiments to elucidate the role of Acetylaminofluorene-dG in replication fork stalling and bypass?

- Methodological Answer : Employ single-molecule DNA combing or nanopore sequencing to visualize replication dynamics in real time. Compare bypass efficiency between wild-type and Pol η-deficient cells to isolate polymerase-specific effects .

- Advanced Technique : Förster resonance energy transfer (FRET) with Cy3/Cy5-labeled DNA can monitor polymerase-adduct interactions at nucleotide resolution .

Data Analysis & Interpretation

Q. What statistical approaches are appropriate for analyzing frameshift mutations induced by Acetylaminofluorene-dG?

- Methodological Answer : Use binomial regression models to correlate adduct position (e.g., major vs. minor groove) with frameshift frequency. For small sample sizes, apply Fisher’s exact test with Bonferroni correction to avoid Type I errors .

- Contradiction Management : If results conflict with prior studies (e.g., higher −1 frameshifts in G-rich contexts), re-analyze raw sequencing data using multiple alignment tools (e.g., Geneious, CLC Bio) to rule out software bias .

Q. How can researchers integrate structural biology data (e.g., crystallography) with biochemical assays to study Acetylaminofluorene-dG adducts?

- Methodological Answer : Combine X-ray crystallography of Pol η-Adduct complexes with pre-steady-state kinetic assays. Validate structural hypotheses by introducing point mutations (e.g., Pol η Y39A) and measuring changes in catalytic efficiency (kₚₒₗ/Kₐ) .

- Data Integration : Use PyMOL or ChimeraX to overlay crystal structures with molecular dynamics simulations, identifying steric clashes that explain replication blocking .

Literature & Reproducibility

Q. What criteria should guide the selection of primary literature for meta-analyses on Acetylaminofluorene-dG?

- Methodological Answer : Prioritize studies with fully disclosed experimental protocols (e.g., buffer compositions, polymerase sources) and raw data availability. Exclude studies relying solely on commercial kits without validation .

- Resource : Use databases like PubMed Central and EMBASE with filters for "adducts" and "DNA repair" to identify high-impact papers .

Q. How can researchers address non-reproducible results in Acetylaminofluorene-dG studies?

- Methodological Answer : Establish a collaboration network to cross-validate findings across labs. Share aliquots of critical reagents (e.g., Acetylaminofluorene-dG standards) to minimize batch variability .

- Framework : Adopt the FAIR principles (Findable, Accessible, Interoperable, Reusable) for data sharing, ensuring metadata includes adduct synthesis protocols and purity certificates .

Tables for Reference

Table 1 : Key Mutagenic Profiles of Acetylaminofluorene-dG in Different Experimental Systems

| Model System | Major Mutation Type | Frequency (%) | Reference |

|---|---|---|---|

| E. coli (uvrA⁻) | G→T Transversions | 62 ± 8 | Daubersies et al. (1992) |

| Yeast (Pol η-active) | −1 Frameshifts | 45 ± 6 | Schorr & Carell (2010) |

| Human HEK293 | Replication Blocking | 78 ± 5 | Schorr et al. (2010) |

Table 2 : Recommended Analytical Techniques for Acetylaminofluorene-dG Studies

| Technique | Application | Sensitivity Limit |

|---|---|---|

| HPLC-MS/MS | Adduct quantification | 1 adduct/10⁸ nucleotides |

| Single-Molecule FRET | Real-time polymerase-adduct tracking | 10 nM DNA |

| Cryo-EM | Structural analysis of adducts | 3.2 Å resolution |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

Disclaimer and Information on In-Vitro Research Products